tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate
Overview
Description
Tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate: . This compound is characterized by its intricate molecular structure, which includes a benzofuran core, cyano group, and tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is to start with a suitable benzofuran derivative and introduce the cyano group through a nucleophilic substitution reaction
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as sodium azide (NaN3) and potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted benzofurans.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe for studying biological systems and interactions.
Medicine: : Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: : Applications in material science and the development of new materials with unique properties.
Mechanism of Action
The mechanism by which tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate: is unique due to its specific structural features, such as the presence of the cyano group and the tert-butyl ester group. Similar compounds include:
Alectinib: : A highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor.
Other benzofuran derivatives: : These compounds may have different substituents or functional groups, leading to varied biological activities and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
tert-butyl 6-cyano-2-[2-(4-ethyl-3-iodophenyl)propan-2-yl]-1-benzofuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26INO3/c1-7-16-9-10-17(13-19(16)26)25(5,6)22-21(23(28)30-24(2,3)4)18-11-8-15(14-27)12-20(18)29-22/h8-13H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJYHUSUOQAACZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(O2)C=C(C=C3)C#N)C(=O)OC(C)(C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.